Cas no 2229071-98-9 (3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine)

3-(2-Fluoro-6-methoxy-4-methylphenyl)azetidine is a fluorinated azetidine derivative characterized by its unique structural features, including a methoxy and methyl substituent on the aromatic ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the azetidine ring contributes to conformational rigidity, improving target selectivity. Its well-defined stereochemistry and high purity make it suitable for applications in drug discovery, particularly in the development of receptor modulators and enzyme inhibitors. The compound is typically handled under controlled conditions due to its reactive functional groups.
3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine structure
2229071-98-9 structure
Product Name:3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine
CAS No:2229071-98-9
MF:C11H14FNO
MW:195.23336648941
CID:6338247
PubChem ID:165697146
Update Time:2025-05-19

3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine
    • EN300-1757452
    • 2229071-98-9
    • Inchi: 1S/C11H14FNO/c1-7-3-9(12)11(8-5-13-6-8)10(4-7)14-2/h3-4,8,13H,5-6H2,1-2H3
    • InChI Key: KNAOVSYHQXXVSP-UHFFFAOYSA-N
    • SMILES: FC1=CC(C)=CC(=C1C1CNC1)OC

Computed Properties

  • Exact Mass: 195.105942232g/mol
  • Monoisotopic Mass: 195.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 21.3Ų

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3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine Related Literature

Additional information on 3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine

Introduction to 3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine (CAS No. 2229071-98-9)

The compound 3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine (CAS No. 2229071-98-9) represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel pharmacophores. Its molecular structure, characterized by a fused azetidine ring with a fluoro-substituted aromatic moiety, positions it as a promising candidate for further exploration in drug discovery and development. This introduction delves into the compound's structural features, synthetic methodologies, and its potential applications, particularly in light of recent advancements in medicinal chemistry.

The structural framework of 3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine is notable for its integration of multiple pharmacologically relevant substituents. The presence of a fluoro atom at the 2-position of the aromatic ring enhances the compound's metabolic stability while simultaneously modulating its binding affinity to biological targets. Additionally, the methoxy and methyl groups at the 6- and 4-positions, respectively, contribute to the molecule's lipophilicity and overall bioavailability. Such structural attributes are critical in optimizing drug-like properties, including solubility, permeability, and pharmacokinetic profiles.

In terms of synthetic approaches, 3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine can be synthesized through multi-step organic transformations that leverage modern catalytic methods. One such approach involves the nucleophilic substitution of a halogenated azetidine precursor with a fluorinated aromatic intermediate under controlled conditions. Recent studies have highlighted the utility of transition metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Suzuki-Miyaura couplings, to construct the desired biaryl system efficiently. These advances not only improve yield but also enhance scalability for industrial applications.

The pharmacological potential of 3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine has been explored in several preclinical studies. Its scaffold is reminiscent of known bioactive molecules that interact with targets such as kinases and G protein-coupled receptors (GPCRs). Preliminary computational modeling suggests that this compound may exhibit inhibitory activity against certain therapeutic targets implicated in inflammatory and neurodegenerative diseases. The fluoro-substituent, in particular, has been shown to enhance binding interactions with specific amino acid residues in protein binding pockets, potentially leading to higher affinity and selectivity.

Recent experimental investigations have begun to unravel the mechanistic aspects of 3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine's biological activity. In vitro assays have demonstrated its ability to modulate signaling pathways associated with disease progression. For instance, studies indicate that this compound may interfere with aberrant signaling cascades involved in cancer cell proliferation. The methoxy and methyl groups contribute to its interaction with enzymes by influencing hydrogen bonding networks and hydrophobic interactions within the active site. These findings underscore the importance of structural optimization in fine-tuning biological outcomes.

The integration of computational chemistry into the study of 3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine has accelerated the discovery process by enabling rapid virtual screening and design iterations. Advanced molecular dynamics simulations have provided insights into how this compound behaves within biological membranes and interacts with target proteins at an atomic level. These simulations have guided modifications to its structure to improve pharmacokinetic properties while maintaining or enhancing biological activity. Such interdisciplinary approaches are becoming increasingly indispensable in modern drug discovery.

Future directions for research on 3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine include exploring its potential as a lead compound for covalent inhibitors—a strategy gaining traction in oncology research. The presence of reactive sites on its aromatic ring offers opportunities for designing molecules that form stable covalent bonds with target proteins, leading to prolonged inhibition effects. Additionally, investigating its derivatives may uncover novel therapeutic applications beyond initial hypotheses.

The synthesis and characterization of 3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine also highlight broader trends in medicinal chemistry—namely, the increasing emphasis on sustainable and green chemistry practices. Recent innovations in catalytic methods and solvent systems have reduced waste generation and energy consumption during production processes. Such environmentally conscious approaches are essential for ensuring long-term viability in pharmaceutical manufacturing.

In conclusion,3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine (CAS No. 2229071-98-9) exemplifies how strategic molecular design can yield compounds with significant therapeutic potential. Its unique structural features, synthetic accessibility, and promising preclinical results position it as a valuable asset in ongoing drug development efforts. As research continues to uncover new applications for this compound and its derivatives,3-(2-fluoro-6-methoxy-4-methylphenyl)azetidine is poised to make meaningful contributions to advancements in medicine.

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